3-(3-Methoxyphenyl)azetidin-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is a chemical compound known for its unique structure and properties. It is often used in scientific research, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a methoxyphenyl group attached to an azetidin-3-ol moiety, with a hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride typically involves the reaction of 3-methoxyphenylacetic acid with azetidin-3-ol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- Azetidin-3-ol hydrochloride
Comparison
Compared to similar compounds, 3-(3-Methoxyphenyl)azetidin-3-ol hydrochloride is unique due to its specific methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-9-4-2-3-8(5-9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |
InChI Key |
DSXWFILMGWGFAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CNC2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.